molecular formula C17H15N3O2S B11051695 11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

Cat. No.: B11051695
M. Wt: 325.4 g/mol
InChI Key: KLGPMAPQBOTLDF-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a fused tricyclic ring system with a variety of functional groups.
  • The compound’s molecular formula is C14H10O2 .
  • It contains a 1,3,9-triazatricyclo[8.4.0.02,7]tetradeca core, which is a bicyclic structure with a nitrogen atom at position 1 and a double bond at position 2.
  • The substituents include a methyl group at position 11 and a 3-methylthiophen-2-yl group at position 6.
  • This compound is an aldehyde , specifically a 4-carbaldehyde .
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves cyclization reactions and functional group manipulations.
    • Industrial production methods are also scarce, suggesting that this compound may not be widely produced.
  • Chemical Reactions Analysis

    • Given its aldehyde functionality, it could undergo oxidation (to form carboxylic acids), reduction (to form alcohols), and substitution reactions.
    • Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
    • Major products would depend on the specific reaction conditions.
  • Scientific Research Applications

    • Limited information exists on its applications, but we can speculate:
      • Chemistry : It might serve as a building block for more complex molecules.
      • Biology : Potential use in drug discovery due to its unique structure.
      • Medicine : Investigate its pharmacological properties.
      • Industry : Perhaps as a precursor for specialty chemicals.
  • Mechanism of Action

    • Without specific data, we can’t pinpoint its exact mechanism. its structure suggests potential interactions with biological targets or enzymes.
  • Properties

    Molecular Formula

    C17H15N3O2S

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

    InChI

    InChI=1S/C17H15N3O2S/c1-9-5-7-23-14(9)11-8-12(21)18-16-13(11)17(22)19-15-10(2)4-3-6-20(15)16/h3-7,11H,8H2,1-2H3,(H,18,21)

    InChI Key

    KLGPMAPQBOTLDF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CC=C4C

    Origin of Product

    United States

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